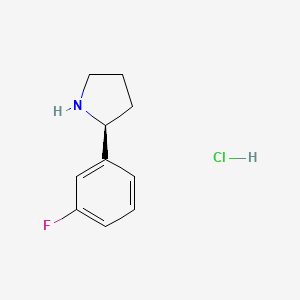

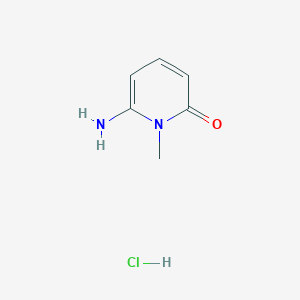

4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of phenol, which is a type of aromatic compound widely used in industry and research . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and fluorophenyl and chlorophenyl groups .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nitrification-catalytic reduction reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the fluorophenyl and chlorophenyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Phenolic compounds typically have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the halogen groups could also influence the compound’s reactivity .科学的研究の応用

Anticancer Applications

The compound has been used in the synthesis of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which have shown significant anticancer activity against several cancer cell lines . For instance, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity against SNB-19, NCI-H460, and SNB-75 at 10 µM .

Antibacterial Applications

The compound has shown promising antibacterial activities against both Gram-negative and Gram-positive bacteria . Specifically, the compounds 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol and 4-chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed the most promising antibacterial activities .

Synthesis of Metal Complexes

The compound has been used in the synthesis of a new series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes . These complexes have shown higher antibacterial activity than the free Schiff base ligand .

Docking Studies

The compound has been subjected to molecular docking studies against the active site of the tubulin–combretastatin A4 complex . This helps in understanding the binding efficiency of the compound and its analogues with the target protein, which is crucial in drug design and discovery .

Synthesis of Fluorinated Pyridines

Although not directly related to “4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol”, fluorinated pyridines, which also contain fluorine atoms like the compound , have been synthesized through nucleophilic substitution reactions . This suggests potential applications of the compound in the synthesis of fluorinated pyridines, given its structural similarity.

Theoretical Studies

The compound and its analogues have been subjected to theoretical studies to gain insights into their structural and electronic properties . These studies are crucial in predicting the behavior of these compounds in biological systems and their potential as therapeutic agents .

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol involves the reaction of 4-chloro-2-hydroxyacetophenone with 4-fluorophenylhydrazine to form 4-chloro-2-(4-fluorophenyl)pyrazol-3-ol, which is then reacted with 2-bromo-5-chlorophenol to yield the final product.", "Starting Materials": [ "4-chloro-2-hydroxyacetophenone", "4-fluorophenylhydrazine", "2-bromo-5-chlorophenol" ], "Reaction": [ "Step 1: 4-chloro-2-hydroxyacetophenone is reacted with 4-fluorophenylhydrazine in the presence of a base such as sodium acetate to form 4-chloro-2-(4-fluorophenyl)pyrazol-3-ol.", "Step 2: 4-chloro-2-(4-fluorophenyl)pyrazol-3-ol is then reacted with 2-bromo-5-chlorophenol in the presence of a base such as potassium carbonate to yield 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

321534-47-8 |

分子式 |

C15H10ClFN2O |

分子量 |

288.71 |

IUPAC名 |

4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol |

InChI |

InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19) |

InChIキー |

SRMJCIBGUOPXNP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

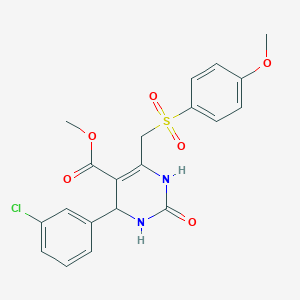

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)

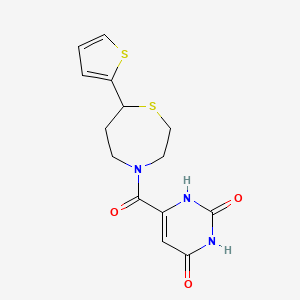

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)

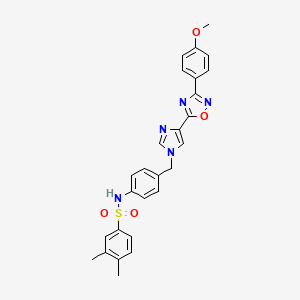

![5-Bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2926612.png)

![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2926613.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)